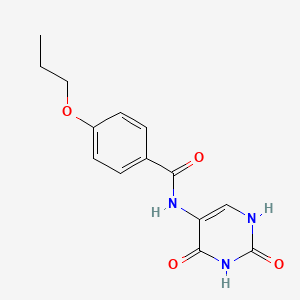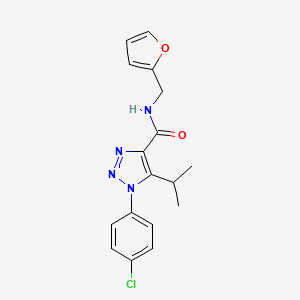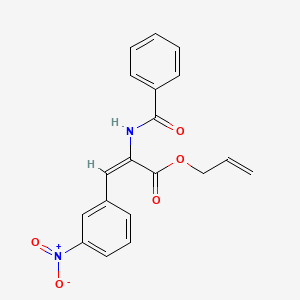![molecular formula C21H19ClN2O3S2 B4631122 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinones and their derivatives, including compounds similar to the one , typically involves the condensation of various organic acids into esters, hydrazides, and subsequently into thiazolidinone derivatives. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated a process involving the conversion of organic acids into corresponding esters, hydrazides, and thiols, followed by a reaction with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N, N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
Thiazolidinone derivatives' molecular structures are often characterized by X-ray diffraction, NMR spectroscopy, and computational studies. For instance, a closely related compound, (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, was analyzed using X-ray single crystal diffraction, Hirshfeld surface analysis, and DFT calculations, revealing non-planar structures with intra- and intermolecular contacts of type C-H···O, C-H···S, and C-H···Cl (N. Khelloul et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives includes reactions with various reagents to form a wide range of products. For example, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol and other thiols demonstrates the compound's versatility in undergoing addition reactions to afford novel thiazolidinone derivatives (H. Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including crystal structure and spectroscopic behavior, have been thoroughly investigated. Studies using X-ray single crystal structure investigation and quantum chemical calculations provide insights into the compound's stability and non-planarity, as well as potential donor and acceptor groups establishing intermolecular interactions (S. Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives encompass a broad spectrum of biological activities. For instance, derivatives have been synthesized with the aim of exploring their antibacterial and antifungal properties, demonstrating the chemical's potential in medical applications (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Applications De Recherche Scientifique
Antibacterial and Antifungal Potential
Compounds similar to 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide have been synthesized with a focus on exploring their potential as antibacterial and antifungal agents. The synthesis of such compounds has been driven by the analgesic and anti-inflammatory properties of related structures, with several derivatives displaying excellent antibacterial and antifungal activities in preliminary screenings. This highlights a promising avenue for the development of new therapeutic agents against resistant microbial strains (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Anticonvulsant Activity
Another significant area of research has involved the design and synthesis of 4-thiazolidinone derivatives as potential anticonvulsant agents. These derivatives have been shown to bind to benzodiazepine receptors, with some exhibiting considerable anticonvulsant activity in experimental models. This indicates the potential of such compounds in the development of new treatments for epilepsy and related seizure disorders (M. Faizi et al., 2017).
Structural and Computational Analysis
The structural and computational analysis of thiazolidinone derivatives has also been a focus, with studies including X-ray diffraction and theoretical investigations using density functional theory (DFT). Such research provides valuable insights into the molecular geometry, stability, and electronic properties of these compounds, facilitating the design of derivatives with optimized pharmacological profiles (N. Khelloul et al., 2016).
Anticancer Activity
Research has extended to the evaluation of thiazolidinone derivatives for anticancer activity, with some compounds showing moderate effectiveness against various cancer cell lines. This suggests a potential role for such derivatives in cancer therapy, either as standalone treatments or in combination with existing therapeutic regimens (V. Horishny, V. Matiychuk, 2020).
Propriétés
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-27-16-8-4-7-15(13-16)23-19(25)10-5-11-24-20(26)18(29-21(24)28)12-14-6-2-3-9-17(14)22/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIYAAVBPCJDG-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)

![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)